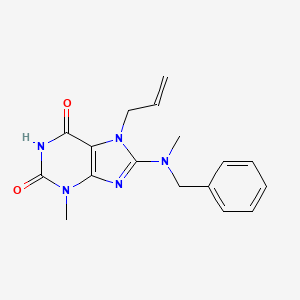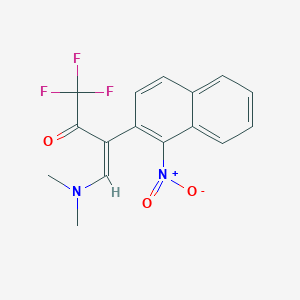
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety are known to have diverse biological activities . For example, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, also known as 4-DB, is a synthetic compound used in scientific research. It is a derivative of the benzodioxin family and has a wide range of applications in research fields such as biochemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves reactions with other organic compounds . For instance, the synthesis of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine involves a reaction with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .
Molecular Structure Analysis
The molecular structure of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can be determined using various spectroscopy techniques . For example, an AMX spin system for a 2,3-dihydro-1,4-benzodioxin-6-yl moiety was assignable with the help of three signals .
Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 and its metabolites, studied for their metabolism by liver microsomes and endocrine-disrupting activities, have demonstrated varied estrogenic and anti-androgenic activities. These activities are significant in understanding the environmental and biological impact of UV-filters and similar compounds (Watanabe et al., 2015).
Bioactivity and Ecological Role of Benzoxazinones
Research on benzoxazinones, a class of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one, highlights their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These findings suggest potential applications in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
Antimicrobial Analysis and Enzyme Assay
Novel chromen-pyrimidine coupled derivatives synthesized through an environmentally friendly process showed promising in vitro antibacterial and antifungal activity. This synthesis approach and the biological activity assessment provide a foundation for developing potential pharmaceuticals (Tiwari et al., 2018).
Synthesis and Anticancer Activity
The synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their evaluation for anti-juvenile hormone activity in silkworm larvae indicate potential applications in pest control and possibly in cancer research, given the link between hormone activity and cancer (Furuta et al., 2010).
Endothelin Receptor Antagonism
Research on WB 4101-related compounds, including benzodioxane derivatives, has explored the role of specific chemical moieties in binding affinity and selectivity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. These studies contribute to the development of therapeutics targeting cardiovascular diseases and neurological disorders (Bolognesi et al., 1999).
Synthesis and Biological Activity of Benzofuran Derivatives
New benzofuran derivatives have been synthesized and tested for their biological activities, including anti-HIV properties. These studies not only expand the chemical diversity of benzofuran compounds but also contribute to the search for new antiviral agents (Mubarak et al., 2007).
Mechanism of Action
The mechanism of action of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can vary widely depending on the specific compound and its biological target . For example, some compounds with this moiety have been found to have antibacterial activity, inhibiting the formation of bacterial biofilms .
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-13-9-15-18(11-17(13)23-3)26-12(2)20(21(15)22)14-5-6-16-19(10-14)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQTADBWBBXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


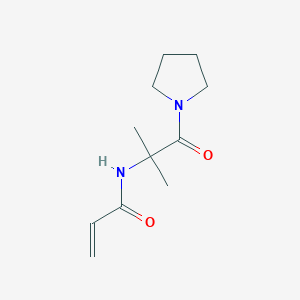

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2763913.png)
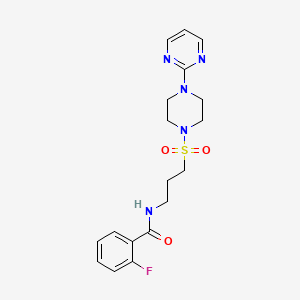
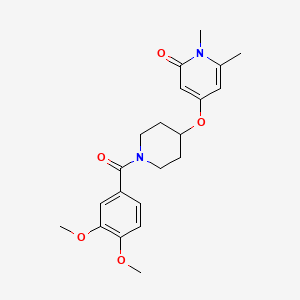
![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)
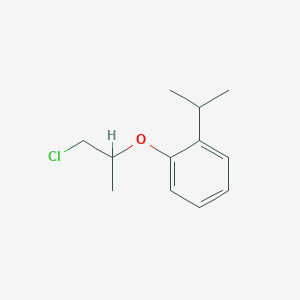
![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
